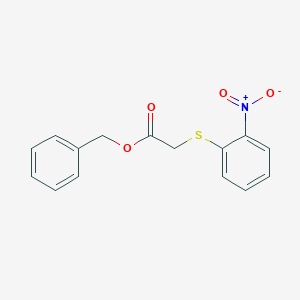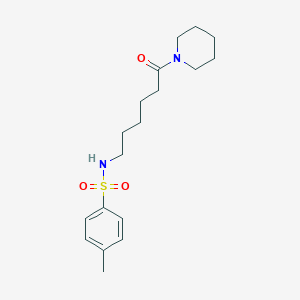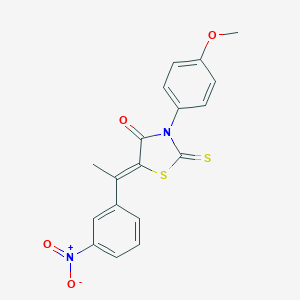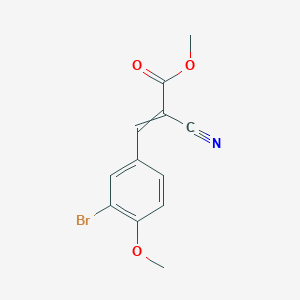
Benzyl ({2-nitrophenyl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ({2-nitrophenyl}sulfanyl)acetate is a chemical compound that is commonly used in scientific research. It is a derivative of benzyl acetate and contains a nitro group and a sulfanyl group, which give it unique properties. In
Applications De Recherche Scientifique
Benzyl ({2-nitrophenyl}sulfanyl)acetate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as well as in the preparation of novel materials. It has also been used in the development of new pharmaceuticals, as it has been shown to have antimicrobial and anticancer properties.
Mécanisme D'action
The exact mechanism of action of benzyl ({2-nitrophenyl}sulfanyl)acetate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Benzyl ({2-nitrophenyl}sulfanyl)acetate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzyl ({2-nitrophenyl}sulfanyl)acetate in lab experiments is its versatility. It can be used in a wide range of reactions and applications. However, one limitation is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Orientations Futures
There are many future directions for research involving benzyl ({2-nitrophenyl}sulfanyl)acetate. One area of interest is its potential as a novel anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more effective formulations. Another area of interest is its potential as an antimicrobial agent. Research is needed to determine its effectiveness against various bacterial and fungal strains and to develop new formulations that are less toxic.
Conclusion:
In conclusion, benzyl ({2-nitrophenyl}sulfanyl)acetate is a versatile chemical compound with a wide range of scientific research applications. It can be synthesized using a variety of methods and has been shown to have antimicrobial and anticancer properties. While it has many advantages for lab experiments, it also has limitations due to its toxicity. There are many future directions for research involving benzyl ({2-nitrophenyl}sulfanyl)acetate, including its potential as a novel anticancer and antimicrobial agent.
Méthodes De Synthèse
Benzyl ({2-nitrophenyl}sulfanyl)acetate can be synthesized using a variety of methods. One common method involves the reaction of benzyl acetate with 2-nitrothiophenol in the presence of a Lewis acid catalyst. This reaction produces benzyl ({2-nitrophenyl}sulfanyl)acetate as the main product.
Propriétés
Formule moléculaire |
C15H13NO4S |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
benzyl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C15H13NO4S/c17-15(20-10-12-6-2-1-3-7-12)11-21-14-9-5-4-8-13(14)16(18)19/h1-9H,10-11H2 |
Clé InChI |
HJQVVYOOMHGHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

